N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzothiazole core, which is a common scaffold in drug design due to its biological activity. The presence of fluorine, methoxy groups, and a morpholine moiety further enhances its pharmacological properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus, a key component of the compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and bromine to form 4-fluorobenzothiazole.
Introduction of the Trimethoxybenzamide Moiety: The next step involves the coupling of 3,4,5-trimethoxybenzoic acid with the benzothiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Morpholinopropyl Group: The final step is the introduction of the morpholinopropyl group. This can be done by reacting the intermediate product with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride has potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it useful in studying enzyme mechanisms.
Medicine
In medicine, this compound is of interest for its potential anti-inflammatory and anticancer properties. The presence of the benzothiazole core and the morpholine moiety suggests it could inhibit specific enzymes involved in these diseases.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals. Its synthetic versatility and potential biological activity make it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Compared to similar compounds, N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is unique due to the presence of the fluorine atom and the trimethoxybenzamide moiety. These features can enhance its biological activity and selectivity, making it a more potent and specific inhibitor for certain enzymes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O5S.ClH/c1-30-18-14-16(15-19(31-2)22(18)32-3)23(29)28(9-5-8-27-10-12-33-13-11-27)24-26-21-17(25)6-4-7-20(21)34-24;/h4,6-7,14-15H,5,8-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGRFWUAJFGZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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